4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6BrFO2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methylsulfonyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring. Common reagents used in these reactions include bromine, fluorine sources, and methylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride are used under conditions like heating or the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The bromine, fluorine, and methylsulfonyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoro-2-(methylsulfonyl)benzene
- 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
Uniqueness
This compound is unique due to the specific positions of its substituents on the benzene ring, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNNKYYINPTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672899 | |
Record name | 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648904-84-1 | |
Record name | 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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